(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol
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Overview
Description
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol typically involves the reaction of 2-methoxybenzaldehyde with trifluoromethylated reagents under specific conditions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium diisopropylamide (LDA) can be used.
Major Products
Oxidation: Formation of 4,4,4-trifluoro-3-(2-methoxyphenyl)butan-2-one.
Reduction: Formation of 4,4,4-trifluoro-3-(2-methoxyphenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol: Similar structure but with additional methoxy groups.
(E)-4-(4-methoxyphenyl)but-3-en-1-ol: Similar structure but with a single methoxy group.
Uniqueness
(E)-4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C11H11F3O2 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(2-methoxyphenyl)but-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-16-10-5-3-2-4-8(10)9(6-7-15)11(12,13)14/h2-6,15H,7H2,1H3 |
InChI Key |
LUZWKWKVFKKYJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=CCO)C(F)(F)F |
Origin of Product |
United States |
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